molecular formula C15H16N2O3 B2868125 N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898375-93-4

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2868125
CAS No.: 898375-93-4
M. Wt: 272.304
InChI Key: VDHXFAHLBWSNQC-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that belongs to the class of oxalamides It features a furan ring and a tolyl group, which contribute to its unique chemical properties

Scientific Research Applications

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as N-[2-(furan-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide, are currently unknown. This compound is structurally related to ethane-1,2-diamine and 2-(p-Tolyl)ethylamine , which suggests it may interact with similar biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of furan-2-yl ethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Aromatic compounds with different substituents on the tolyl ring.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of both the furan ring and the oxalamide group also contributes to its distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHXFAHLBWSNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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